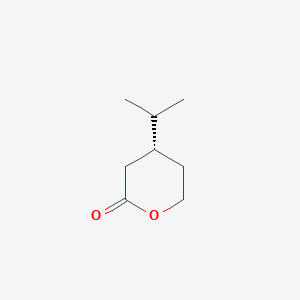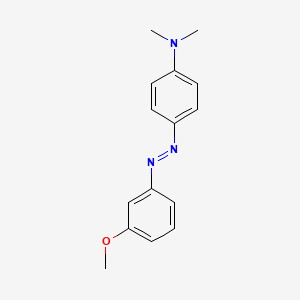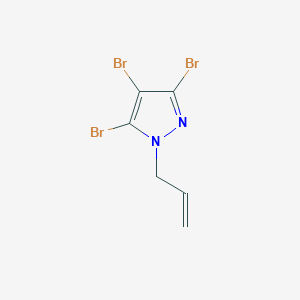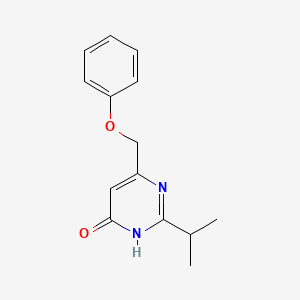
2,3-Diacetylsuccinic anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’anhydride 2,3-diacétylsuccinique est un composé organique de formule moléculaire C8H8O5. Il s’agit d’un dérivé de l’anhydride succinique, où deux groupes acétyle sont attachés au noyau de l’anhydride succinique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
L’anhydride 2,3-diacétylsuccinique peut être synthétisé par acétylation de l’anhydride succinique. La réaction implique généralement l’utilisation d’anhydride acétique et d’un catalyseur tel que la pyridine dans des conditions de température contrôlées. La réaction se déroule comme suit :
Anhydride succinique+2Anhydride acétique→Anhydride 2,3-diacétylsuccinique+Acide acétique
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques de l’anhydride 2,3-diacétylsuccinique ne soient pas bien documentées, l’approche générale impliquerait des réactions d’acétylation à grande échelle utilisant des réactifs et des conditions similaires à ceux de la synthèse en laboratoire. Le processus serait optimisé pour le rendement et la pureté, en tenant compte de la rentabilité et de l’impact environnemental.
Analyse Des Réactions Chimiques
Types de réactions
L’anhydride 2,3-diacétylsuccinique subit plusieurs types de réactions chimiques, notamment :
Hydrolyse : Réagit avec l’eau pour former de l’acide 2,3-diacétylsuccinique.
Alcoolyse : Réagit avec les alcools pour former des esters.
Aminolyse : Réagit avec les amines pour former des amides.
Réactifs et conditions courants
Hydrolyse : Eau, souvent dans des conditions acides ou basiques.
Alcoolyse : Alcools tels que le méthanol ou l’éthanol, généralement avec un catalyseur.
Aminolyse : Amines telles que l’ammoniac ou les amines primaires, souvent sous chauffage doux.
Principaux produits formés
Hydrolyse : Acide 2,3-diacétylsuccinique.
Alcoolyse : Esters correspondants de l’acide 2,3-diacétylsuccinique.
Aminolyse : Amides correspondants de l’acide 2,3-diacétylsuccinique.
4. Applications de la recherche scientifique
L’anhydride 2,3-diacétylsuccinique a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique, en particulier dans la formation d’esters et d’amides.
Médecine : Étudié pour son utilisation potentielle dans le développement et les systèmes de délivrance de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Applications De Recherche Scientifique
2,3-Diacetylsuccinic anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of esters and amides.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action de l’anhydride 2,3-diacétylsuccinique implique sa réactivité en tant qu’anhydride. Il subit facilement des réactions de substitution acyle nucléophile, où des nucléophiles tels que l’eau, les alcools ou les amines attaquent le carbone carbonyle, conduisant à la formation d’acides, d’esters ou d’amides, respectivement. Les cibles moléculaires et les voies impliquées sont principalement liées à sa capacité à former des liaisons covalentes avec les nucléophiles.
Comparaison Avec Des Composés Similaires
Composés similaires
Anhydride succinique : Le composé parent, moins réactif en raison de l’absence de groupes acétyle.
Anhydride maléique : Structure similaire mais avec une double liaison, conduisant à une réactivité différente.
Anhydride phtalique : Anhydride aromatique avec des applications et une réactivité différentes.
Unicité
L’anhydride 2,3-diacétylsuccinique est unique en raison de la présence de deux groupes acétyle, ce qui augmente sa réactivité par rapport à l’anhydride succinique.
Propriétés
Numéro CAS |
74113-55-6 |
|---|---|
Formule moléculaire |
C8H8O5 |
Poids moléculaire |
184.15 g/mol |
Nom IUPAC |
3,4-diacetyloxolane-2,5-dione |
InChI |
InChI=1S/C8H8O5/c1-3(9)5-6(4(2)10)8(12)13-7(5)11/h5-6H,1-2H3 |
Clé InChI |
IUTCCKBNLGSFGM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1C(C(=O)OC1=O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-methoxy-N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11953020.png)
![4-(3-Bromobenzo[b]thiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11953022.png)
![Butyramide, N-[2,2,2-trichloro-1-(2,4-dimethylphenylamino)ethyl]-](/img/structure/B11953039.png)



